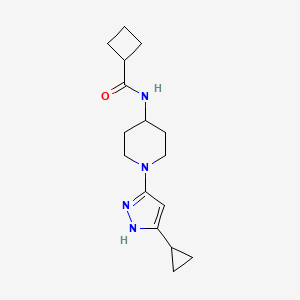

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclobutanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

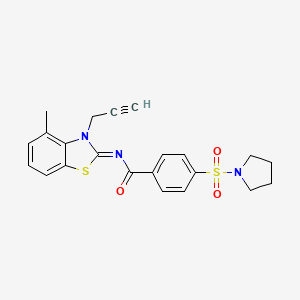

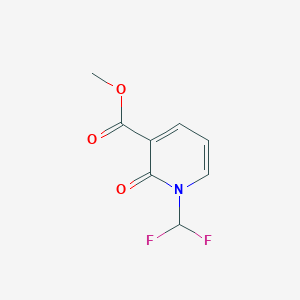

“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclobutanecarboxamide” is a small molecule . It belongs to the class of organic compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring . The molecular formula of the compound is C16H24N4O.

Molecular Structure Analysis

The compound has a complex structure with several functional groups. It contains a cyclopropyl group, a pyrazol group, a piperidin group, and a cyclobutanecarboxamide group . The molecular weight of the compound is 288.395.Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships

A study by Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, providing insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. Key structural elements identified include a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent on the pyrazole ring, which are crucial for their activity (Lan et al., 1999).

Synthesis and Characterization

McLaughlin et al. (2016) reported the synthesis and characterization of a research chemical similar in structure but not identical to the compound , demonstrating the importance of precise chemical identification in the development of research chemicals and highlighting the potential for bioisosteric replacements in synthetic cannabinoids (McLaughlin et al., 2016).

Molecular Interaction Studies

Shim et al. (2002) detailed the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. Their analysis, utilizing AM1 molecular orbital method and comparative molecular field analysis (CoMFA), provides a comprehensive view on how structural analogues of pyrazole derivatives interact with cannabinoid receptors, suggesting implications for designing receptor-specific ligands with desired pharmacological profiles (Shim et al., 2002).

Antimicrobial and Antifungal Activities

A study by Othman (2013) on pyridine-2(1H)-thiones, nicotinamides, and related compounds containing an antipyrine moiety, including evaluations for antimicrobial and antifungal activities, illustrates the potential of structurally related compounds for therapeutic applications. Though not directly linked to the specific compound , this research indicates the broader applicability of pyrazole derivatives in developing antimicrobial agents (Othman, 2013).

In Vitro Metabolism and Thermal Stability

Franz et al. (2017) explored the in vitro metabolism and thermal stability of a synthetic cannabinoid similar in structure, providing insights into the metabolic pathways and stability under smoking conditions, which are crucial for understanding the pharmacokinetics and pharmacodynamics of such compounds (Franz et al., 2017).

Eigenschaften

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O/c21-16(12-2-1-3-12)17-13-6-8-20(9-7-13)15-10-14(18-19-15)11-4-5-11/h10-13H,1-9H2,(H,17,21)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVZMAAHFXAKKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(dimethylamino)phenyl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2838944.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2838946.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2838955.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2838960.png)

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-propylpiperazin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2838961.png)

![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2838962.png)